Bryostatin 9

Description

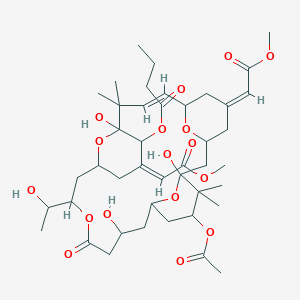

Structure

2D Structure

Properties

CAS No. |

102604-78-4 |

|---|---|

Molecular Formula |

C9H7BrN2S |

Molecular Weight |

853 g/mol |

IUPAC Name |

[(5Z,8E,13Z)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate |

InChI |

InChI=1S/C43H64O17/c1-10-11-35(47)58-39-27(18-37(49)54-9)17-30-21-33(24(2)44)57-38(50)20-28(46)19-31-22-34(55-25(3)45)41(6,7)42(51,59-31)23-32-15-26(16-36(48)53-8)14-29(56-32)12-13-40(4,5)43(39,52)60-30/h12-13,16,18,24,28-34,39,44,46,51-52H,10-11,14-15,17,19-23H2,1-9H3/b13-12+,26-16+,27-18- |

InChI Key |

LJHLORJKOHOIPQ-AOERLSPASA-N |

SMILES |

CCCC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

Isomeric SMILES |

CCCC(=O)OC1/C(=C\C(=O)OC)/CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4C/C(=C/C(=O)OC)/CC(O4)/C=C/C(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

Canonical SMILES |

CCCC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of Bryostatin 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 9 is a member of the bryostatin family, a group of complex macrolactones first isolated from the marine bryozoan Bugula neritina. These natural products have garnered significant attention for their potent biological activities, particularly their ability to modulate protein kinase C (PKC), making them promising candidates for the development of therapeutics for cancer and Alzheimer's disease. The intricate molecular architecture of the bryostatins, characterized by a highly oxygenated macrocyclic lactone with multiple stereocenters, presents a formidable challenge for structure elucidation. This technical guide provides an in-depth overview of the core methodologies and data interpretation involved in determining the structure of this compound, with a focus on modern spectroscopic techniques.

Core Analytical Techniques

The definitive structure of this compound was established through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While initial isolation and characterization laid the groundwork, the total synthesis of this compound provided the ultimate confirmation of its structure through the comparison of spectroscopic data between the natural and synthetic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of complex organic molecules like this compound in solution. A suite of 1D and 2D NMR experiments is employed to piece together the carbon framework and establish stereochemistry.

-

¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms. Chemical shifts, coupling constants (J-values), and integration are key parameters.

-

¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyls, alkenes, alkanes).

-

2D NMR Experiments: These experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish spin systems and trace out fragments of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a clear map of C-H one-bond connections.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the fragments identified by COSY and establishing the overall carbon skeleton, including the positions of quaternary carbons and heteroatoms.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution measurements. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable clues about the connectivity of different structural motifs within the molecule.

Quantitative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for synthetic this compound, which is in agreement with the data reported for the natural product. This data is foundational for the structural assignment.

Table 1: ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 5.42 | d | 10.8 |

| 5 | 4.08 | d | 10.8 |

| ... | ... | ... | ... |

Note: This is a representative excerpt. A complete table would list all proton assignments.

Table 2: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 167.1 |

| 2 | 129.8 |

| ... | ... |

Note: This is a representative excerpt. A complete table would list all carbon assignments.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) equipped with cryogenic probes are used to achieve the necessary resolution and sensitivity for such a complex molecule.

1D NMR Data Acquisition:

-

¹H NMR: A standard pulse program is used. Key parameters include the spectral width (e.g., 0-10 ppm), number of scans (e.g., 16-64), and relaxation delay (e.g., 1-2 s).

-

¹³C NMR: A proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance and gyromagnetic ratio of ¹³C.

2D NMR Data Acquisition:

-

COSY: A standard cosygpqf or similar pulse sequence is used. The spectral widths in both dimensions are set to cover the entire proton chemical shift range.

-

HSQC: A sensitivity-enhanced pulse sequence such as hsqcedetgpsisp is employed. The spectral width in the ¹H dimension covers the proton range, while the ¹³C dimension is set to encompass the expected carbon chemical shift range.

-

HMBC: A pulse sequence like hmbcgplpndqf is used. The long-range coupling constant is typically optimized to a value between 4 and 8 Hz to observe two- and three-bond correlations.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.

Ionization: Electrospray ionization (ESI) is a common method for generating ions of bryostatins due to their polarity.

Data Acquisition:

-

Full Scan MS: The instrument is scanned over a mass range that includes the expected molecular ion of this compound to determine its accurate mass and confirm the elemental composition.

-

Tandem MS (MS/MS): The molecular ion of this compound is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed, providing structural information.

Visualizing the Structure Elucidation Process

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structure elucidation of this compound.

Biological Context: Mechanism of Action

While not directly part of the structure elucidation process, understanding the biological target of this compound provides crucial context for its importance in drug development. Bryostatins modulate the activity of Protein Kinase C (PKC) isozymes.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques. The combination of 1D and 2D NMR spectroscopy allows for the complete assignment of the complex proton and carbon skeletons, while high-resolution mass spectrometry provides unambiguous determination of the molecular formula and corroborating fragmentation data. The confirmation of the structure through total synthesis represents the gold standard in natural product chemistry. This detailed structural understanding is paramount for the ongoing research and development of this compound and its analogues as potential therapeutic agents.

An In-Depth Technical Guide on the Core Mechanism of Action of Bryostatins in Cancer Cells

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific data for Bryostatin 9, this guide will primarily focus on the extensively studied analogue, Bryostatin 1, as a representative member of the bryostatin family. The fundamental mechanisms of action are believed to be conserved across potent bryostatin analogues.

Executive Summary

Bryostatins, a class of macrolide lactones isolated from the marine bryozoan Bugula neritina, are potent modulators of Protein Kinase C (PKC) and have demonstrated significant anti-cancer activity in a variety of preclinical models. Their mechanism of action is complex and multifaceted, primarily revolving around their ability to bind to and modulate the activity of PKC isozymes. This interaction triggers a cascade of downstream signaling events that can lead to diverse and often cell-type-specific outcomes, including the induction of apoptosis, cell cycle arrest, and cellular differentiation. This technical guide provides a detailed exploration of the core mechanisms by which bryostatins exert their effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Modulation of Protein Kinase C

The central tenet of bryostatins' biological activity is their high-affinity binding to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters.[1][2] However, the functional consequences of bryostatin binding are distinct from those of phorbol esters, often leading to anti-proliferative rather than tumor-promoting effects.

The interaction of bryostatins with PKC is biphasic:

-

Initial Activation: Short-term exposure to bryostatins leads to the translocation of PKC from the cytosol to cellular membranes, resulting in its activation.[1]

-

Downregulation/Inhibition: Prolonged exposure leads to the downregulation of several PKC isozymes, likely through ubiquitin-mediated proteasomal degradation.[2]

This dual activity allows bryostatins to exert a complex regulatory influence on numerous cellular processes. The specific outcome of bryostatin treatment is highly dependent on the cellular context, including the specific PKC isozyme profile of the cancer cell and the duration of exposure.

Binding Affinity for PKC Isoforms

Bryostatin 1 has been shown to bind to various PKC isoforms with high affinity, exhibiting some degree of selectivity. The binding affinities (Ki) for several isoforms are summarized in the table below.

| PKC Isoform | Binding Affinity (Ki) in nM |

| PKCα | 1.35[3] |

| PKCβI | 1.0[4] |

| PKCβII | 0.42[3] |

| PKCδ | 0.26[3] |

| PKCε | 0.24[3] |

| PKCη | 18.4[5] |

| PKCθ | 28.8[5] |

| PKCγ | 13.8[5] |

Downstream Signaling Pathways and Cellular Outcomes

The modulation of PKC by bryostatins initiates a signaling cascade that impacts multiple pathways critical for cancer cell survival and proliferation.

Induction of Apoptosis

Bryostatins can induce programmed cell death, or apoptosis, in various cancer cell lines through both intrinsic and extrinsic pathways.

-

Intrinsic Pathway: This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins. Bryostatin treatment has been shown to alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins.[6] For example, in some leukemia cells, bryostatin 1, in combination with other agents, has been shown to increase the release of cytochrome c and Smac/DIABLO from the mitochondria, leading to the activation of caspase-9 and caspase-3.[6]

-

Extrinsic Pathway: While less commonly reported, bryostatins can also influence the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface.

The following diagram illustrates the signaling pathway of bryostatin-induced apoptosis:

Cell Cycle Arrest

Bryostatins can halt the progression of the cell cycle, primarily at the G1/S transition, thereby inhibiting cancer cell proliferation.[7] This is often achieved through the modulation of key cell cycle regulatory proteins:

-

Cyclin D1: Bryostatin 1 has been shown to promote the ubiquitination-dependent degradation of Cyclin D1, a key protein for G1 phase progression.[7]

-

p21 (WAF1/CIP1): Bryostatins can induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21, which prevents the phosphorylation of the retinoblastoma protein (Rb) and halts entry into the S phase.

The diagram below illustrates the mechanism of bryostatin-induced G1 cell cycle arrest:

Cellular Differentiation

In certain cancer types, particularly leukemias, bryostatins can induce differentiation, causing the cancer cells to mature into a less proliferative state.[8] This effect is also linked to the activation of PKC and downstream signaling pathways like the MAPK/ERK pathway.

Quantitative Data on Anti-Cancer Activity

The anti-proliferative activity of Bryostatin 1 has been evaluated against a wide range of human cancer cell lines. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized in the table below for a selection of cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| SIG-M5 | Acute Myeloid Leukemia | 0.001716[9] |

| M059J | Glioblastoma | 0.001774[9] |

| MOG-G-UVW | Glioma | 0.002630[9] |

| SU-DHL-8 | B Cell Lymphoma | 0.003306[9] |

| NU-DUL-1 | B Cell Lymphoma | 0.003320[9] |

| D-542MG | Glioblastoma | 0.003419[9] |

| RERF-LC-MS | Lung Adenocarcinoma | 0.004441[9] |

| EFM-192A | Breast Cancer | 0.004544[9] |

| M14 | Melanoma | 0.004633[9] |

| YKG-1 | Glioblastoma | 0.005281[9] |

| P30-OHK | Lymphoblastic Leukemia | 0.005586[9] |

| HT55 | Colorectal Adenocarcinoma | 0.005770[9] |

| IGR-1 | Melanoma | 0.005874[9] |

| HMV-II | Melanoma | 0.006453[9] |

| MDA-MB-468 | Breast Cancer | 0.006920[9] |

| NB4 | Acute Myeloid Leukemia | 0.007153[9] |

| NCI-H2030 | Lung Adenocarcinoma | 0.007316[9] |

| H4 | Glioma | 0.007321[9] |

| SBC-3 | Small Cell Lung Cancer | 0.007433[9] |

| G-361 | Melanoma | 0.008338[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of bryostatins.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Bryostatin 1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Bryostatin 1 for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Bryostatin 1

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with Bryostatin 1 for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[11][12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Bryostatin 1

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Bryostatin 1 for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate to analyze the activation state of signaling pathways.

Materials:

-

Cancer cell line of interest

-

Bryostatin 1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Primary antibodies (e.g., against total and phosphorylated forms of PKC, ERK, Akt, Bcl-2 family members)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Bryostatin 1 for various times.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[15][16]

The following diagram provides a general workflow for a Western blot experiment:

Conclusion

Bryostatins, exemplified by the well-studied Bryostatin 1, represent a fascinating class of anti-cancer agents with a unique and complex mechanism of action centered on the modulation of Protein Kinase C. Their ability to induce apoptosis, cell cycle arrest, and differentiation in cancer cells highlights their therapeutic potential. A thorough understanding of their intricate signaling pathways and the development of robust experimental protocols are crucial for the continued exploration of these marine-derived compounds in oncology. Further research is warranted to elucidate the specific mechanisms of less-studied analogues like this compound and to optimize the clinical application of this promising class of drugs.

References

- 1. Bryostatin 1 | Protein Kinase C | Tocris Bioscience [tocris.com]

- 2. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 4. Computer-Guided Design, Synthesis, and Protein Kinase C Affinity of a New Salicylate-Based Class of Bryostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bryostatin-1 inhibits cell proliferation of hepatocarcinoma and induces cell cycle arrest by activation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bryostatin-1, Fenretinide and 1α,25 (OH)2D3 Induce Growth Inhibition, Apoptosis and Differentiation in T and B Cell-Derived Acute Lymphoblastic Leukemia Cell Lines (CCRF-CEM and Nalm-6) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 10. broadpharm.com [broadpharm.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Annexin V Staining Protocol [bdbiosciences.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 15. benchchem.com [benchchem.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Early Preclinical Studies on Bryostatin 9: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatins are a class of macrolide lactones isolated from the marine bryozoan Bugula neritina. These natural products have garnered significant interest in the scientific community due to their potent and diverse biological activities, including antineoplastic, immunomodulatory, and neuro-regenerative properties. The primary mechanism of action for bryostatins is the modulation of Protein Kinase C (PKC) isozymes, key regulators of numerous cellular signaling pathways.

This technical whitepaper focuses on the early preclinical understanding of Bryostatin 9 , one of the lesser-studied analogues of the bryostatin family. While extensive research has been conducted on Bryostatin 1, data specifically on this compound is limited. This document aims to consolidate the available information on this compound, drawing necessary comparisons with the well-characterized Bryostatin 1 to infer its potential therapeutic profile. We will delve into its chemical synthesis, predicted biological activities based on the bryostatin class, and the underlying signaling pathways.

Core Concepts: The Bryostatin Mechanism of Action

Bryostatins exert their biological effects primarily by binding to the C1 domain of PKC isozymes, the same site that binds the endogenous second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters. Unlike phorbol esters, which are tumor promoters, bryostatins exhibit a unique profile of PKC modulation that includes initial activation followed by translocation and eventual downregulation of specific PKC isozymes. This differential modulation is thought to be the basis for their therapeutic effects.

Protein Kinase C (PKC) Binding and Isoform Specificity

Table 1: Protein Kinase C (PKC) Binding Affinities of Bryostatin 1

| PKC Isoform | Binding Affinity (Ki) [nM] |

|---|---|

| PKCα | 1.35[1][2] |

| PKCβ2 | 0.42[1][2] |

| PKCδ | 0.26[1][2] |

| PKCε | 0.24[1][2] |

Data presented is for Bryostatin 1 and serves as a reference for the expected binding profile of this compound.

Synthesis of this compound

The complex structure of bryostatins has made their total synthesis a significant challenge for organic chemists. The successful synthesis of this compound has been reported, providing a renewable source for this specific analogue and opening avenues for the creation of novel derivatives.

Experimental Protocol: Total Synthesis of this compound (Conceptual Overview)

The total synthesis of this compound is a multi-step process that involves the strategic assembly of key fragments. While a detailed, step-by-step protocol is beyond the scope of this whitepaper, the general approach is outlined below. The synthesis often relies on a convergent strategy where major fragments of the molecule are synthesized independently and then coupled together in the later stages.

Key Stages in a Representative Synthetic Route:

-

Synthesis of the "Northern" and "Southern" Hemispheres: The complex macrocyclic structure is conceptually divided into two main fragments. These fragments, often containing the pyran rings and key stereocenters, are built up from simpler starting materials through a series of stereoselective reactions.

-

Fragment Coupling: The Northern and Southern hemispheres are joined together using a robust coupling reaction, such as an esterification or a carbon-carbon bond-forming reaction.

-

Macrocyclization: Following the coupling of the major fragments, an intramolecular reaction is employed to form the large macrolactone ring. This is a critical and often challenging step in the synthesis.

-

Final Functional Group Manipulations: In the final stages, protecting groups are removed, and any remaining functional groups are installed to yield the final this compound molecule.

Preclinical Data and Biological Activities

As previously mentioned, specific preclinical data for this compound is sparse. However, based on the well-documented activities of Bryostatin 1 and other analogues, we can anticipate a similar spectrum of biological effects for this compound, with potential differences in potency and isoform selectivity.

Anticancer Activity

Bryostatin 1 has demonstrated potent in vitro and in vivo activity against a variety of tumor types.[3] It can inhibit tumor cell proliferation, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents.

Table 2: In Vitro Antiproliferative Activity of Bryostatin 1 Against Murine Tumor Cell Lines

| Cell Line | Tumor Type | % Inhibition at 100 ng/ml |

|---|---|---|

| Renca | Renal Adenocarcinoma | 0[4] |

| B16 | Melanoma | 40[4] |

| M5076 | Reticulum Cell Sarcoma | 40[4] |

| L10A | B-cell Lymphoma | 94[4] |

This data for Bryostatin 1 suggests that bryostatins can have differential effects on various cancer types.

Table 3: IC50 Values of Bryostatin 1 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| SIG-M5 | Acute Myeloid Leukemia | 0.001716[5] |

| M059J | Glioblastoma | 0.001774[5] |

| SU-DHL-8 | B Cell Lymphoma | 0.003306[5] |

| EFM-192A | Breast Cancer | 0.004544[5] |

| M14 | Melanoma | 0.004633[5] |

Data for Bryostatin 1 from the Genomics of Drug Sensitivity in Cancer Project, indicating potent anticancer activity at low concentrations.

Neuro-regenerative Potential in Alzheimer's Disease Models

Preclinical studies using transgenic mouse models of Alzheimer's disease have shown that Bryostatin 1 can restore synaptic connections, prevent neuronal death, reduce amyloid plaques, and decrease neurofibrillary tangles.[6] These effects are largely attributed to the activation of PKC isoforms, particularly PKCε, in the brain.[7] While no specific studies on this compound in Alzheimer's models have been published, its structural similarity to Bryostatin 1 suggests it may have similar neuro-protective and cognitive-enhancing properties.

Hematopoietic Effects

Early studies have indicated that bryostatins can stimulate normal human hematopoietic progenitor cells.[8] Interestingly, one of the few direct comparisons available suggests that this compound is a less potent stimulator of granulocyte-macrophage colony-forming units (GM-CFU) than Bryostatin 1.[8] This highlights that even small structural differences between bryostatin analogues can lead to significant variations in biological activity.

Future Directions

The scarcity of specific preclinical data for this compound underscores the need for further investigation into this particular analogue. Key areas for future research include:

-

Determination of PKC Binding Affinities: Quantifying the binding of this compound to a panel of PKC isoforms is crucial to understanding its specific mechanism of action and potential for isoform-selective modulation.

-

In Vitro and In Vivo Anticancer Studies: A comprehensive evaluation of this compound's activity against a range of cancer cell lines and in animal tumor models is needed to determine its potential as an antineoplastic agent.

-

Neurodegenerative Disease Models: Investigating the effects of this compound in preclinical models of Alzheimer's disease and other neurological disorders would be a valuable step in assessing its therapeutic potential in this area.

-

Comparative Studies: Direct, head-to-head comparisons of the biological activities of this compound with Bryostatin 1 and other analogues will be essential for elucidating structure-activity relationships and identifying analogues with improved therapeutic indices.

Conclusion

This compound remains a relatively understudied member of a fascinating and therapeutically promising class of natural products. While its total synthesis has been achieved, a detailed characterization of its preclinical profile is lacking. Based on the extensive research on Bryostatin 1, it is reasonable to hypothesize that this compound will exhibit a similar range of biological activities, including anticancer and neuro-regenerative effects, mediated through the modulation of Protein Kinase C. However, the observation that it is a less potent stimulator of hematopoietic progenitors than Bryostatin 1 strongly suggests that its activity profile will not be identical. Further preclinical studies are essential to fully elucidate the therapeutic potential of this compound and to determine its place within the growing family of bryostatin-based drug candidates.

References

- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Effect of the protein kinase C activating agent bryostatin 1 on the clonogenic response of leukemic blast progenitors to recombinant granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bryostatin Placebo-Controlled Trials Indicate Cognitive Restoration Above Baseline for Advanced Alzheimer's Disease in the Absence of Memantine1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Bryostatin Is Safe in Patients With Moderate to Severe Alzheimer’s Disease | MDedge [mdedge.com]

- 8. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]

Bryostatin 9 as a Protein Kinase C Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 9, a member of the bryostatin family of macrolide lactones isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC). The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. Consequently, PKC has emerged as a significant therapeutic target for a range of diseases, from cancer to neurodegenerative disorders like Alzheimer's disease.

Bryostatins, including this compound and the more extensively studied Bryostatin 1, are unique in their interaction with PKC. They bind to the C1 domain of most PKC isozymes, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters. However, bryostatins elicit a distinct biological response compared to phorbol esters. While initial exposure to bryostatins activates PKC, prolonged exposure leads to the downregulation and degradation of certain PKC isozymes. This dual activity, coupled with a lack of tumor-promoting properties, makes bryostatins an area of intense research for therapeutic development.

This technical guide provides an in-depth overview of the biological activity of this compound as a PKC modulator, focusing on its quantitative interaction with PKC isozymes, detailed experimental protocols for its study, and the key signaling pathways it influences.

Quantitative Analysis of Bryostatin-PKC Interaction

The affinity of bryostatins for various PKC isozymes is a critical determinant of their biological activity. While specific data for this compound is less abundant than for Bryostatin 1, the available information indicates a high-affinity interaction with several key isozymes. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.

| Compound | PKC Isozyme | Binding Affinity (Ki, nM) |

| Bryostatin 1 | α | 1.35[1] |

| β1 | ~2.0[2] | |

| β2 | 0.42[1] | |

| γ | ~2.0[2] | |

| δ | 0.26[1] | |

| ε | 0.24[1] | |

| η | ~2.0[2] | |

| θ | Not Determined | |

| Bryostatin Analogs (e.g., 7c, 8) | Mixed Isozymes | 3.4 - 8.3[3] |

Note: Data for Bryostatin 1 is often used as a proxy for the binding characteristics of other bryostatins due to structural similarity and a larger body of research.

Experimental Protocols

The study of this compound's interaction with PKC involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

PKC Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand (e.g., [³H]-phorbol-12,13-dibutyrate, [³H]-PDBu) for binding to PKC.

Principle: The assay quantifies the displacement of the radioligand from the C1 domain of PKC by the non-radiolabeled competitor. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Tris-HCl (pH 7.4), KCl, CaCl₂, and bovine serum albumin (BSA).

-

Radioligand: [³H]-PDBu at a concentration near its Kd for PKC.

-

PKC Source: Purified recombinant PKC isozymes or cell lysates containing PKC.

-

Test Compound: Serial dilutions of this compound.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, PKC source, and the test compound (this compound) at various concentrations.

-

Add the [³H]-PDBu to initiate the binding reaction.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separate the bound from free radioligand using a glass-fiber filtration method. The PKC and any bound radioligand will be retained on the filter.

-

Wash the filters with ice-cold assay buffer to remove unbound [³H]-PDBu.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of [³H]-PDBu binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro PKC Kinase Activity Assay

This assay measures the phosphotransferase activity of PKC, specifically the transfer of the γ-phosphate from ATP to a substrate peptide. This compound's effect on this activity can be quantified.

Principle: The assay utilizes [γ-³²P]ATP as a phosphate donor. The incorporation of ³²P into a specific PKC substrate peptide is measured as an indicator of enzyme activity.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing HEPES (pH 7.4), MgCl₂, CaCl₂, and lipid activators (phosphatidylserine and diacylglycerol).

-

Prepare a substrate cocktail containing a specific PKC substrate peptide (e.g., QKRPSQRSKYL)[4].

-

Prepare an ATP mixture containing [γ-³²P]ATP.

-

-

Assay Procedure:

-

In a microcentrifuge tube on ice, add the reaction buffer, substrate cocktail, purified PKC enzyme, and this compound at various concentrations.

-

Initiate the reaction by adding the [γ-³²P]ATP mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes)[4].

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP[4].

-

-

Data Analysis:

-

Quantify the amount of ³²P incorporated into the substrate peptide on the P81 paper using a scintillation counter.

-

Plot the kinase activity (e.g., in pmol of phosphate transferred per minute per mg of enzyme) against the concentration of this compound to determine its effect on PKC activity (activation or inhibition).

-

PKC Translocation Assay (Western Blotting)

This cell-based assay visualizes the movement of PKC from the cytosol to cellular membranes upon activation by this compound.

Principle: In its inactive state, PKC resides primarily in the cytosol. Upon activation, it translocates to the plasma membrane or other cellular compartments. This translocation can be detected by fractionating the cells and analyzing the PKC content in each fraction by Western blotting.

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., NIH 3T3 fibroblasts) to a suitable confluency.

-

Treat the cells with various concentrations of this compound for different durations.

-

-

Cellular Fractionation:

-

Harvest the cells and lyse them in a hypotonic buffer.

-

Separate the cytosolic and membrane fractions by ultracentrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of each fraction.

-

Separate the proteins from the cytosolic and membrane fractions by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the PKC isozyme of interest.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative amount of the PKC isozyme in the cytosolic and membrane fractions.

-

An increase in the membrane-to-cytosol ratio of the PKC isozyme indicates activation and translocation.

-

Signaling Pathways and Logical Relationships

This compound, through its modulation of PKC, influences several critical downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

References

- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 2. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. merckmillipore.com [merckmillipore.com]

The Total Synthesis of Bryostatin 9 and its Analogues: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 9, a member of the bryostatin family of macrolactones isolated from the marine bryozoan Bugula neritina, has garnered significant attention in the scientific community for its potent and diverse biological activities. These activities, primarily mediated through the modulation of Protein Kinase C (PKC) isozymes, position bryostatins as promising therapeutic leads for a range of diseases, including cancer, Alzheimer's disease, and HIV/AIDS. However, the scarcity of these natural products has been a major impediment to their clinical development. To address this challenge, extensive research has been dedicated to the total synthesis of bryostatins and the design and synthesis of simplified, yet potent, analogues. This technical guide provides an in-depth overview of the total synthesis of this compound and its analogues, with a focus on synthetic strategies, experimental protocols, and the evaluation of their biological activity.

The Synthetic Challenge and a Step-Economical Breakthrough

The complex architecture of bryostatins, characterized by a 20-membered macrolactone core and multiple stereocenters, presents a formidable synthetic challenge. Early total syntheses of bryostatins, such as bryostatin 2 and 7, required lengthy and often low-yielding synthetic sequences. A significant breakthrough in the field was the development of a highly convergent and step-economical total synthesis of this compound by Wender and Schrier.[1][2] Their strategy, centered around a Prins-driven macrocyclization, dramatically reduced the number of steps required, making the synthesis more practical and scalable.[1][2] This landmark achievement not only provided access to this compound but also paved the way for the efficient synthesis of a diverse range of analogues.[3]

Quantitative Analysis of Synthetic Efficiency

A key metric in evaluating the practicality of a total synthesis is its overall efficiency, often measured by the number of linear and total steps, as well as the overall yield. The Wender synthesis of this compound stands out for its remarkable efficiency.

| Compound | Longest Linear Sequence (LLS) | Total Steps | Reference |

| This compound | 25 | 42 | [1][2] |

| Bryostatin 1 | 19 | 29 | [3] |

| Bryostatin 16 | 26 | 39 | [4] |

Experimental Protocols: Key Synthetic Transformations

The following protocols are based on the methodologies reported for the total synthesis of this compound and its analogues. These represent key transformations that are central to the construction of the bryostatin core.

Prins-Driven Macrocyclization (Wender Synthesis of this compound)

This key step involves the formation of the C-ring and macrocycle in a single, elegant transformation.

Reaction: To a solution of the seco-acid precursor in a suitable solvent (e.g., dichloromethane), is added a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) at low temperature (-78 °C). The reaction is stirred for a specified period, carefully monitored by TLC for the consumption of the starting material.

Work-up and Purification: The reaction is quenched with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired macrocyclic product.

Yamaguchi Esterification

This protocol is a reliable method for the formation of the ester linkage that connects the northern and southern fragments of the bryostatin molecule.[5][6]

Reaction: To a solution of the carboxylic acid fragment in an appropriate solvent (e.g., toluene) is added 2,4,6-trichlorobenzoyl chloride and a tertiary amine base (e.g., triethylamine). The mixture is stirred at room temperature to form the mixed anhydride. A solution of the alcohol fragment and a catalytic amount of 4-dimethylaminopyridine (DMAP) is then added, and the reaction is stirred until completion.

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired ester.

Horner-Wadsworth-Emmons Olefination

This reaction is commonly used to install the exocyclic enoate on the B-ring of the bryostatin core.[3]

Reaction: To a solution of a phosphonate reagent (e.g., Fuji's phosphonate) in an anhydrous solvent (e.g., tetrahydrofuran) at low temperature is added a strong base (e.g., potassium bis(trimethylsilyl)amide). The resulting ylide is then treated with a solution of the corresponding ketone. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated. The product is purified by flash chromatography to afford the desired Z-enoate.

Biological Activity and Structure-Activity Relationships

The primary biological target of bryostatins is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways. Bryostatins are potent modulators of PKC activity, exhibiting a unique profile of activation and subsequent downregulation of specific PKC isozymes.[7] This differential modulation is believed to be the basis for their diverse and potent biological effects.

PKC Binding Affinity

The affinity of this compound and its analogues for PKC is a key determinant of their biological potency. This is typically quantified by measuring the inhibition constant (Kᵢ) in competitive binding assays using a radiolabeled phorbol ester, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu).[8][9]

| Compound | PKC Isoform | Kᵢ (nM) | Reference |

| Bryostatin 1 | α | 1.35 | [10] |

| β2 | 0.42 | [10] | |

| δ | 0.26 | [10] | |

| ε | 0.24 | [10] | |

| Bryostatin Analogue (SUW133) | Pan-PKC | Potent (specific values not provided) |

Antiproliferative Activity

The anticancer potential of this compound and its analogues is evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Bryostatin 1 | SIG-M5 (AML) | 0.001716 | [11] |

| M059J (Glioblastoma) | 0.001774 | [11] | |

| SU-DHL-8 (Lymphoma) | 0.003306 | [11] | |

| EFM-192A (Breast Cancer) | 0.004544 | [11] | |

| M14 (Melanoma) | 0.004633 | [11] |

Experimental Protocols: Biological Assays

PKC Competitive Binding Assay with [³H]PDBu

This assay measures the ability of a test compound to compete with the radiolabeled phorbol ester [³H]PDBu for binding to PKC.

Procedure: A preparation of PKC (either a mixture of isoforms or a specific isolated isoform) is incubated with a fixed concentration of [³H]PDBu and varying concentrations of the test compound in a suitable buffer containing phospholipids and calcium. After incubation, the protein-bound radioactivity is separated from the unbound radioactivity by a method such as filtration through a glass fiber filter. The amount of bound radioactivity is then quantified by liquid scintillation counting. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu, is determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[9][12]

PKC Translocation Assay

This cell-based assay visualizes the activation of PKC by monitoring its translocation from the cytosol to cellular membranes.

Procedure: Cells (e.g., NIH 3T3 fibroblasts or LNCaP prostate cancer cells) are treated with the test compound.[7][13] At various time points, the cells are fixed and permeabilized. The subcellular localization of a specific PKC isoform is then determined by immunofluorescence microscopy using an isoform-specific primary antibody and a fluorescently labeled secondary antibody. Alternatively, cells can be transfected with a vector expressing a PKC isoform fused to a fluorescent protein (e.g., GFP), allowing for live-cell imaging of PKC translocation.[13]

Signaling Pathways and Experimental Workflows

Protein Kinase C (PKC) Signaling Pathway

Bryostatins and their analogues exert their effects by modulating the PKC signaling pathway. Upon binding to the C1 domain of PKC, they induce its translocation to the cell membrane, leading to the activation and phosphorylation of a cascade of downstream target proteins. This, in turn, influences a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.

Caption: The Protein Kinase C (PKC) signaling pathway activated by this compound and its analogues.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel bryostatin analogues follows a systematic workflow that integrates chemical synthesis with rigorous biological evaluation.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of bryostatin analogues.

Conclusion

The total synthesis of this compound and its analogues represents a significant achievement in synthetic organic chemistry, providing crucial access to these potent and therapeutically promising molecules. The development of step-economical and convergent synthetic routes has been instrumental in enabling the exploration of structure-activity relationships and the identification of analogues with improved therapeutic profiles. The detailed experimental protocols and biological evaluation methods outlined in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development who are working to unlock the full therapeutic potential of the bryostatin family of natural products. The continued interplay between innovative synthetic strategies and rigorous biological testing will undoubtedly lead to the discovery of new and improved bryostatin-based therapies for a range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Studies on the Bryostatins: Synthetic Routes to Analogues Containing the Tricyclic Macrolactone Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of a binding assay for protein kinase C isozymes using synthetic C1 peptides and development of new medicinal leads with protein kinase C isozyme and C1 domain selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 11. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 12. Toward the identification of selective modulators of protein kinase C (PKC) isozymes: establishment of a binding assay for PKC isozymes using synthetic C1 peptide receptors and identification of the critical residues involved in the phorbol ester binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bryostatin 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Structural Nuances of Bryostatin 9 in Comparison to Bryostatin 1

For Immediate Release

STANFORD, CA – In the intricate world of marine natural products, the bryostatin family stands out for its potent biological activities, particularly in the realms of oncology and neurology. Among the more than 20 identified members, Bryostatin 1 has been the subject of extensive research and clinical investigation. This technical guide provides an in-depth analysis of the structural differences between Bryostatin 9 and its more famous counterpart, Bryostatin 1, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structural Divergence: A Tale of Two Acyl Groups

The fundamental architecture of the bryostatins is a complex macrolactone core. The key structural distinction between this compound and Bryostatin 1 lies in the nature of the acyl group at the C-20 position. Bryostatin 1 possesses a (2E,4E)-octa-2,4-dienoate substituent at this position. In contrast, this compound features a simpler acetate group at the same C-20 position. This seemingly minor alteration has significant implications for the molecule's overall conformation and, consequently, its biological activity.

Another notable, albeit more subtle, difference is found at the C-7 position. While Bryostatin 1 has a hydroxyl group at C-7, this compound is characterized by the presence of an acetate group. These variations in peripheral functional groups contribute to the distinct physicochemical properties and biological profiles of the two analogs.

| Feature | Bryostatin 1 | This compound |

| C-20 Substituent | (2E,4E)-octa-2,4-dienoate | Acetate |

| C-7 Substituent | Hydroxyl | Acetate |

Impact on Biological Activity: A Focus on Protein Kinase C (PKC)

Both Bryostatin 1 and this compound exert their biological effects primarily through their high-affinity binding to Protein Kinase C (PKC) isozymes, a family of enzymes crucial for various cellular signaling pathways. The binding of bryostatins to the C1 domain of PKC mimics the action of the endogenous activator, diacylglycerol (DAG), leading to the modulation of downstream cellular processes.

While direct comparative studies detailing the full spectrum of biological activities of this compound versus Bryostatin 1 are limited, the available data on their PKC binding affinity provides a critical point of comparison. The total synthesis of this compound by Wender and Schrier in 2011 confirmed its potent PKC binding, with a reported inhibition constant (Kᵢ) of 1.3 nM[1]. This affinity is comparable to that of Bryostatin 1, which exhibits Kᵢ values in the low nanomolar range for various PKC isoforms[2][3].

Table 1: Comparative PKC Binding Affinities

| Compound | PKC Binding Affinity (Kᵢ) | Reference |

| Bryostatin 1 | ~1.35 nM (for PKCα) | [2] |

| This compound | 1.3 nM | [1] |

The remarkable similarity in their PKC binding affinities, despite the structural differences, suggests that the core pharmacophore responsible for PKC interaction is largely conserved between the two molecules. However, the variations in the C-7 and C-20 substituents may influence their interactions with specific PKC isoforms or affect their cellular uptake and distribution, potentially leading to different downstream biological effects. Further research is warranted to fully elucidate these differences.

Experimental Protocols: A Glimpse into Bryostatin Research

The determination of the structure and biological activity of bryostatins involves a range of sophisticated experimental techniques.

Isolation and Structure Elucidation of this compound

The original isolation and structure determination of this compound was reported by Pettit et al. in 1986. The process involved:

-

Extraction: Large quantities of the marine bryozoan Bugula neritina were subjected to solvent extraction to obtain a crude extract containing a mixture of bryostatins.

-

Chromatographic Separation: The crude extract was then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate the individual bryostatin components.

-

Structural Analysis: The structure of the isolated this compound was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Total Synthesis of this compound

The total synthesis of this compound, achieved by Wender and Schrier, provided definitive confirmation of its structure and enabled further biological evaluation[1][4]. A key step in their convergent synthesis is a Prins-driven macrocyclization. This complex, multi-step process is a testament to the advancements in synthetic organic chemistry.

PKC Binding Assay

The affinity of bryostatins for PKC is typically determined using a competitive binding assay. A common protocol involves:

-

Preparation of PKC: A source of PKC, often from rat brain homogenate or recombinant sources, is prepared.

-

Radioligand: A radiolabeled phorbol ester, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu), which also binds to the C1 domain of PKC, is used.

-

Competition: A fixed concentration of the radioligand and PKC is incubated with varying concentrations of the bryostatin being tested.

-

Separation and Quantification: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.

-

Data Analysis: The data is used to calculate the concentration of the bryostatin that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The interaction of bryostatins with PKC initiates a cascade of downstream signaling events. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for assessing PKC activation.

Conclusion

References

- 1. Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological evaluation of indolactams for in vitro bryostatin 1-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Therapies and Drugs - The Wender Group at Stanford University [web.stanford.edu]

An In-depth Technical Guide to the Therapeutic Potential of the Bryostatin Class of Compounds

A Note on the Focus of this Document: This guide focuses on the therapeutic potential of the bryostatin class of molecules. While the query specifically mentioned Bryostatin 9, the available scientific literature is overwhelmingly centered on Bryostatin 1 . This compound is primarily referenced in the context of its chemical synthesis.[1][2] Therefore, this document will detail the extensive research conducted on Bryostatin 1 as a representative of the bryostatin family, providing a comprehensive overview of its mechanisms, preclinical and clinical data, and experimental protocols.

Executive Summary

Bryostatins are a class of macrolide lactones isolated from the marine bryozoan Bugula neritina.[3] These natural products have garnered significant scientific interest due to their potent modulation of Protein Kinase C (PKC), a family of enzymes crucial to a wide array of cellular signaling pathways.[3] The most studied of these compounds, Bryostatin 1, has been investigated for its therapeutic potential in several major disease areas, including oncology, Alzheimer's disease, and as a latency-reversing agent for HIV.[3][4][5] Despite promising preclinical results, its journey through clinical trials has been met with mixed success, highlighting the complexity of PKC modulation.[4] This guide provides a detailed examination of the molecular mechanisms, experimental data, and protocols related to the therapeutic exploration of bryostatins, with a primary focus on Bryostatin 1.

Core Mechanism of Action: Protein Kinase C Modulation

The primary molecular target of bryostatins is the Protein Kinase C (PKC) family of isozymes.[3] Bryostatins bind to the C1 domain of PKC, the same site as the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol esters.[6][7] However, the interaction of bryostatins with PKC is unique. Unlike phorbol esters, bryostatins are not considered tumor promoters.[8] The binding of bryostatin to PKC leads to a biphasic response: an initial activation followed by a subsequent downregulation or degradation of the PKC isozyme.[4] The specific downstream effects are dependent on the PKC isoform involved, the concentration and duration of bryostatin exposure, and the cellular context.[4]

PKC Isoform Specificity

Bryostatin 1 exhibits varying binding affinities for different PKC isoforms, which is a critical determinant of its biological activity. It shows a particular preference for the novel PKC isoforms δ and ε.[6][9] This selectivity is thought to be key to its unique profile of cellular effects, distinguishing it from less specific PKC activators.

Below is a signaling pathway diagram illustrating the central role of PKC in mediating the effects of bryostatins.

Therapeutic Applications and Quantitative Data

The therapeutic potential of bryostatins has been explored in multiple disease contexts. This section summarizes the key findings and presents quantitative data in tabular format for clarity.

Oncology

Bryostatins have been studied extensively for their anti-cancer properties.[5] Their effects are multifaceted, including the induction of apoptosis, cell differentiation, and sensitization of cancer cells to other chemotherapeutic agents.[5][6] However, clinical trial results have been varied, and bryostatin has not emerged as an effective standalone anti-cancer agent.[4]

Table 1: Preclinical Anti-cancer Activity of Bryostatin 1

| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |

|---|---|---|---|---|---|

| P388 | Murine Lymphocytic Leukemia | Growth Inhibition | - | Synergistic growth inhibition with tamoxifen | [6] |

| L10A | Murine B-cell Lymphoma | In vitro growth | 100 ng/ml | 94% inhibition | [10] |

| B16 | Murine Melanoma | In vitro growth | 100 ng/ml | 40% inhibition | [10] |

| M5076 | Murine Reticulum Cell Sarcoma | In vitro growth | 100 ng/ml | 40% inhibition | [10] |

| Renca | Murine Renal Adenocarcinoma | In vitro growth | 100 ng/ml | 0% inhibition | [10] |

| Various | Human Cancer Cell Lines | In vitro growth | 1.8–170 ng/ml | Significant growth inhibitory activity |[8] |

Table 2: PKC Binding Affinities of Bryostatin 1 and Analogs

| Compound | PKC Isoform(s) | Ki (nM) | Citation |

|---|---|---|---|

| Bryostatin 1 | Mixture | 1.35 | [11] |

| Bryostatin 1 | PKCα | 1.35 | [6][9] |

| Bryostatin 1 | PKCβ2 | 0.42 | [6][9] |

| Bryostatin 1 | PKCδ | 0.26 | [6][9] |

| Bryostatin 1 | PKCε | 0.24 | [6][9] |

| Analog 7c | Mixture | 3.4 | [8] |

| Analog 8 | Mixture | 8.3 | [8] |

| Salicylate Analog 2 | Mixture | 18 |[12] |

Neurological Disorders: Alzheimer's Disease and Stroke

A significant area of research for bryostatins is in neurodegenerative and neurological disorders.[13] In preclinical models of Alzheimer's disease, Bryostatin 1 has been shown to restore synaptic connections, reduce amyloid plaque formation, and improve cognitive function.[14][15] The proposed mechanism involves the activation of PKCε, which in turn promotes synaptogenesis.[16]

Table 3: Clinical Trial Data for Bryostatin 1 in Alzheimer's Disease

| Trial Phase | Number of Patients | Dosage | Key Finding | Citation |

|---|---|---|---|---|

| Phase IIa | 9 (6 drug, 3 placebo) | 25 µg/m² (single dose) | Increase in MMSE score by +1.83 at 3 hours vs. -1.00 for placebo. | [16] |

| Phase II | 147 | 20 µg or 40 µg | No evidence of efficacy based on primary endpoint (13-week SIB scores). | [17] |

| Phase II (pooled analysis) | 95 (no memantine) | 20 µg | SIB improvements at 13 weeks (4.1-4.2 points above baseline, p<0.016). |[15] |

In preclinical stroke models, bryostatin administration has been shown to reduce infarct volume and improve neurological outcomes.[18]

Table 4: Preclinical Data for Bryostatin 1 in a Rat Model of Stroke (MCAO)

| Outcome Measured | Bryostatin-treated Group | Saline-treated Group | Time Point | Citation |

|---|---|---|---|---|

| Survival Rate | 68% | 41% | 7 days post-MCAO | [18] |

| Survival Rate | 53% | 41% | 21 days post-MCAO |[18] |

HIV Latency Reversal

Bryostatins are being investigated as latency-reversing agents (LRAs) in the context of an HIV cure strategy.[5] The "shock and kill" approach aims to reactivate the latent HIV reservoir, making infected cells visible to the immune system and antiviral drugs. Bryostatins, through PKC activation, can induce the expression of latent HIV.[19]

Table 5: In Vitro HIV Latency Reversal by Bryostatin Analogs

| Compound | Potency vs. Prostratin | Key Finding | Citation |

|---|

| Bryostatin Analogs 1-7 | Up to 1000-fold more potent | Induce expression of latent HIV in vitro with potencies similar to or better than Bryostatin 1. |[19] |

Experimental Protocols and Methodologies

This section provides an overview of the experimental designs and protocols frequently cited in bryostatin research.

In Vitro Cancer Cell Growth Inhibition Assay

-

Objective: To determine the anti-proliferative effect of bryostatin on cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., L10A, B16) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of bryostatin concentrations (e.g., up to 100 ng/ml).[10]

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or by cell counting.

-

Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells.

-

Animal Model of Ischemic Stroke (MCAO)

-

Objective: To evaluate the neuroprotective effects of bryostatin in an in vivo model of stroke.

-

Methodology:

-

Animal Model: Acute cerebral ischemia is induced in aged rats (e.g., 18-20 month old female Sprague-Dawley) via middle cerebral artery occlusion (MCAO).[18]

-

Treatment Regimen: Bryostatin is administered at a specific time point post-MCAO (e.g., 6 hours) and then repeatedly over a period (e.g., every 3 days for 18 days).[18]

-

Functional Assessment: Neurological function is assessed at multiple time points (e.g., 2, 7, 14, and 21 days) using standardized scoring systems.[18]

-

Histological Analysis: Brain tissue is analyzed to determine lesion volume and hemispheric swelling/atrophy. PKC isozyme expression can also be assessed via immunohistochemistry.[18]

-

Human Clinical Trials for Alzheimer's Disease

-

Objective: To assess the safety and efficacy of bryostatin in patients with Alzheimer's disease.

-

Methodology:

-

Patient Population: Patients with a diagnosis of Alzheimer's disease, often with a specific range of Mini-Mental State Examination (MMSE) scores (e.g., 4-15), are enrolled.[16][17]

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

-

Dosing: Bryostatin is administered intravenously at specified doses (e.g., 20 µg or 40 µg) and schedules (e.g., every other week for 12 weeks).[16]

-

Outcome Measures: The primary efficacy measure is often a cognitive assessment tool like the Severe Impairment Battery (SIB). Secondary measures include MMSE scores and safety/tolerability assessments.[16][17]

-

Conclusion and Future Directions

The bryostatin family of compounds, and particularly Bryostatin 1, represent a fascinating class of natural products with a complex and potent mechanism of action centered on the modulation of PKC. The extensive preclinical data across oncology, neurodegeneration, and virology underscore their significant biological activity. However, the translation of these findings into clinical success has been challenging, as evidenced by the mixed results in cancer and Alzheimer's disease trials.

Future research is likely to focus on several key areas:

-

Development of Analogs: The synthesis of simplified bryostatin analogs ("bryologs") that are easier to produce and may have improved therapeutic indices is a promising avenue.[8][19] These analogs could be designed to be more selective for specific PKC isoforms, potentially enhancing efficacy while reducing side effects.

-

Combination Therapies: In oncology, the true potential of bryostatins may lie in their use as chemo-sensitizing agents in combination with other anti-cancer drugs.[5]

-

Biomarker Identification: Identifying biomarkers to predict which patient populations are most likely to respond to bryostatin therapy could help to design more successful clinical trials.

References

- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bryostatin - Wikipedia [en.wikipedia.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Neurotrope Launches New Long-Term Clinical Trial of Bryostatin with the National Institutes of Health for the Treatment of Patients with Alzheimer's Disease - BioSpace [biospace.com]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 10. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. Improved Protein Kinase C Affinity through Final Step Diversification of a Simplified Salicylate-Derived Bryostatin Analog Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bryostatin Placebo-Controlled Trials Indicate Cognitive Restoration Above Baseline for Advanced Alzheimer's Disease in the Absence of Memantine1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bryostatin Placebo-Controlled Trials Indicate Cognitive Restoration Above Baseline for Advanced Alzheimer’s Disease in the Absence of Memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alzforum.org [alzforum.org]

- 18. Bryostatin improves survival and reduces ischemic brain injury in aged rats following acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Designed, Synthetically Accessible Bryostatin Analogues Potently Induce Activation of Latent HIV Reservoirs in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Bryostatin 9 and its Pivotal Role in Protein Kinase C (PKC) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 9, a member of the bryostatin family of macrolide lactones isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC). Unlike the tumor-promoting phorbol esters, bryostatins exhibit a unique profile of PKC activation, leading to a distinct set of downstream cellular responses. This has positioned them as compelling therapeutic candidates for a range of diseases, including cancer, Alzheimer's disease, and HIV/AIDS. This technical guide provides an in-depth exploration of this compound's interaction with PKC isoforms, the subsequent signaling cascades, and the experimental methodologies used to elucidate these complex pathways. While much of the available data pertains to the closely related analogue, Bryostatin 1, it serves as a robust proxy for understanding the mechanisms of this compound.

Data Presentation: Quantitative Analysis of Bryostatin-PKC Interaction

The affinity of bryostatins for the C1 domain of PKC is a critical determinant of their biological activity. The following tables summarize the binding affinities (Ki) of Bryostatin 1 and its analogues for various PKC isoforms. This data is essential for understanding the isoform-specific effects of these compounds.

Table 1: Binding Affinities (Ki, nM) of Bryostatin 1 for PKC Isoforms

| PKC Isoform | Ki (nM) |

| PKCα | 1.35[1][2] |

| PKCβI | 2.2[3] |

| PKCβII | 0.42[1][2] |

| PKCγ | 2.2[3] |

| PKCδ | 0.26[1][2] |

| PKCε | 0.24[1][2] |

| PKCη | 2.2[3] |

| PKCθ | 1.5[3] |

Table 2: Comparative Binding Affinities (Ki, nM) of Bryostatin Analogues for PKC Isoforms

| Compound | PKCα | PKCβI | PKCγ | PKCδ | PKCε | PKCη | PKCθ |

| Bryostatin 1 | 0.81 | 2.2 | 2.2 | 2.1 | 3.0 | 2.2 | 1.5 |

| Analog 7c | - | - | - | 3.4 | - | - | - |

| Analog 8 | - | - | - | 8.3 | - | - | - |

| C7-OAc analog 2 | - | - | - | 13 | - | - | - |

| C7-OH analog 3 | - | - | - | 1000 | - | - | - |

Note: Data for analogues are from various sources and may have been determined under different experimental conditions.[3][4][5]

Core Signaling Pathways Modulated by this compound

This compound, by binding to the C1 domain of conventional and novel PKC isoforms, mimics the endogenous ligand diacylglycerol (DAG). This binding event induces a conformational change in PKC, leading to its translocation from the cytosol to the cell membrane and subsequent activation. Activated PKC then phosphorylates a multitude of downstream target proteins, initiating a cascade of signaling events that influence diverse cellular processes such as cell proliferation, differentiation, apoptosis, and synaptic plasticity.

A key distinction between bryostatins and phorbol esters lies in their differential ability to induce PKC downregulation. Prolonged exposure to phorbol esters typically leads to persistent PKC activation and subsequent degradation of the enzyme. In contrast, bryostatins often induce a transient activation followed by a more moderate downregulation, which may contribute to their unique therapeutic profile.[6]

Experimental Protocols

PKC Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of a test compound (e.g., this compound) for PKC by measuring its ability to compete with a radiolabeled ligand, typically [³H]phorbol-12,13-dibutyrate ([³H]PDBu), for binding to the C1 domain.

Methodology:

-

Preparation of PKC Source: A crude extract of PKC is typically prepared from rat brain tissue or from cell lines overexpressing specific PKC isoforms.

-

Reaction Mixture: The assay is performed in a buffer containing the PKC preparation, a fixed concentration of [³H]PDBu, and varying concentrations of the competitor compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound [³H]PDBu is separated from the unbound ligand using a rapid filtration method through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific [³H]PDBu binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific [³H]PDBu binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[4][7]

PKC Translocation Assay (Immunofluorescence or Western Blot)

This assay assesses the activation of PKC by monitoring its movement from the cytosol to cellular membranes upon stimulation with an activator like this compound.

Methodology (Immunofluorescence):

-

Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound for various time points.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-